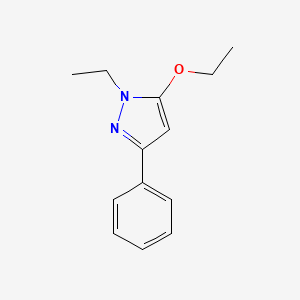

5-Ethoxy-1-ethyl-3-phenyl-1H-pyrazole

CAS No.: 62072-16-6

Cat. No.: VC17249264

Molecular Formula: C13H16N2O

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62072-16-6 |

|---|---|

| Molecular Formula | C13H16N2O |

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | 5-ethoxy-1-ethyl-3-phenylpyrazole |

| Standard InChI | InChI=1S/C13H16N2O/c1-3-15-13(16-4-2)10-12(14-15)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |

| Standard InChI Key | VITXMMRUXBHXNE-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=CC(=N1)C2=CC=CC=C2)OCC |

Introduction

Nomenclature and Structural Features

Systematic Identification

The IUPAC name 5-ethoxy-1-ethyl-3-phenyl-1H-pyrazole systematically describes its structure:

-

A pyrazole ring (five-membered aromatic ring with two adjacent nitrogen atoms)

-

An ethyl group (-CH2CH3) at the N1 position

-

A phenyl group (-C6H5) at the C3 position

-

An ethoxy group (-OCH2CH3) at the C5 position

The molecular formula is C13H16N2O, yielding a molecular weight of 216.28 g/mol. The substitution pattern significantly influences its electronic and steric properties, with the ethoxy group acting as an electron-donating substituent and the phenyl ring contributing aromatic π-system interactions .

Spectral Characterization

While experimental spectral data for this exact compound are unavailable, analogous pyrazoles provide reference benchmarks:

-

1H NMR: Expected signals include a triplet for the ethyl group’s methyl protons (~1.2–1.4 ppm), a quartet for methylene protons adjacent to oxygen (~3.8–4.2 ppm), and aromatic protons from the phenyl group (~7.2–7.6 ppm) .

-

13C NMR: Key resonances would include the ethoxy carbon (~60–65 ppm), quaternary carbons in the pyrazole ring (~140–150 ppm), and phenyl carbons (~125–135 ppm).

Synthetic Methodologies

Acylation and Functionalization

Post-synthetic modifications, such as acylation at the N1 position, are feasible. For example, treatment with acetyl chloride in the presence of triethylamine could yield 1-ethyl-5-ethoxy-3-phenyl-1H-pyrazole-4-carbonitrile, enhancing electrophilic reactivity for further functionalization .

Physicochemical Properties

Thermodynamic Parameters

The ethoxy group enhances lipophilicity, making the compound suitable for organic-phase reactions .

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C, releasing ethylene and phenyl radicals.

-

Hydrolytic Sensitivity: The ethoxy group may undergo hydrolysis under acidic or basic conditions, forming 5-hydroxy derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume